Cas no 536717-21-2 (3-(4-nitrophenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido5,4-bindol-4-one)

3-(4-nitrophenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido5,4-bindol-4-one structure
536717-21-2 structure
Product Name:3-(4-nitrophenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido5,4-bindol-4-one
CAS No:536717-21-2
MF:C19H16N4O3S
MW:380.420342445374
CID:6602202
PubChem ID:2156342
Update Time:2025-10-18

3-(4-nitrophenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido5,4-bindol-4-one Chemical and Physical Properties

Names and Identifiers

    • 3-(4-nitrophenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido5,4-bindol-4-one
    • 4H-Pyrimido[5,4-b]indol-4-one, 3,5-dihydro-3-(4-nitrophenyl)-2-(propylthio)-
    • F0580-1093
    • 3-(4-nitrophenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
    • 536717-21-2
    • AKOS024585340
    • Oprea1_675041
    • EU-0022310
    • 3-(4-nitrophenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one
    • 3-(4-nitrophenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one
    • Inchi: 1S/C19H16N4O3S/c1-2-11-27-19-21-16-14-5-3-4-6-15(14)20-17(16)18(24)22(19)12-7-9-13(10-8-12)23(25)26/h3-10,20H,2,11H2,1H3
    • InChI Key: VSBIZXLMGLJMTC-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC=C2)C2N=C(SCCC)N(C3=CC=C([N+]([O-])=O)C=C3)C(=O)C1=2

Computed Properties

  • Exact Mass: 380.09431156g/mol
  • Monoisotopic Mass: 380.09431156g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 615
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 120Ų

Experimental Properties

  • Density: 1.45±0.1 g/cm3(Predicted)
  • Boiling Point: 649.5±61.0 °C(Predicted)
  • pka: 12.10±0.20(Predicted)

3-(4-nitrophenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido5,4-bindol-4-one Pricemore >>

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Additional information on 3-(4-nitrophenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido5,4-bindol-4-one

Research Briefing on 3-(4-nitrophenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one (CAS: 536717-21-2)

In recent years, the compound 3-(4-nitrophenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one (CAS: 536717-21-2) has garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic molecule, characterized by its unique pyrimidoindole core, has shown promising potential as a scaffold for the development of novel therapeutic agents. The presence of the 4-nitrophenyl and propylsulfanyl substituents further enhances its pharmacological properties, making it a subject of intense research.

Recent studies have focused on elucidating the biological activities and mechanisms of action associated with this compound. A 2023 publication in the Journal of Medicinal Chemistry reported that 3-(4-nitrophenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one exhibits potent inhibitory effects against a range of kinase targets, particularly those involved in inflammatory pathways. The study employed in vitro kinase assays and molecular docking simulations to demonstrate its high binding affinity and selectivity, suggesting its potential as a lead compound for anti-inflammatory drug development.

Another significant advancement was highlighted in a 2024 study published in Bioorganic & Medicinal Chemistry Letters. Researchers investigated the compound's role as a modulator of protein-protein interactions (PPIs) in cancer cells. The results indicated that 3-(4-nitrophenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one effectively disrupts the interaction between key oncogenic proteins, leading to apoptosis in several cancer cell lines. The study also explored structure-activity relationships (SAR) by synthesizing analogs, which provided insights into optimizing the compound's efficacy and reducing off-target effects.

From a synthetic chemistry perspective, recent work has focused on improving the scalability and yield of 3-(4-nitrophenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one. A 2023 paper in Organic Process Research & Development detailed a novel catalytic method for its synthesis, utilizing palladium-catalyzed C-H activation to streamline the production process. This advancement addresses previous challenges related to low yields and complex purification steps, paving the way for larger-scale applications in drug discovery programs.

Pharmacokinetic studies have also been conducted to evaluate the compound's drug-like properties. A 2024 preclinical study reported in European Journal of Pharmaceutical Sciences demonstrated favorable absorption and metabolic stability profiles for 3-(4-nitrophenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one in rodent models. The compound showed good oral bioavailability and a half-life suitable for once-daily dosing, though further optimization may be required to minimize first-pass metabolism.

Looking ahead, researchers are exploring the potential of 3-(4-nitrophenyl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one in combination therapies and as a molecular probe for studying disease mechanisms. Its unique chemical structure and demonstrated biological activities position it as a valuable tool for both therapeutic development and fundamental research in chemical biology. Future directions include investigating its applications in neurodegenerative diseases and as an antibacterial agent, given recent computational predictions of its activity against bacterial protein targets.

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